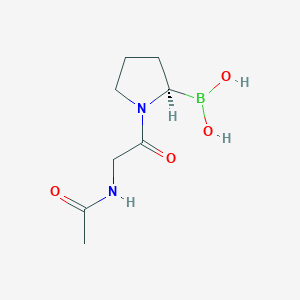
(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This unique property makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-boron bonds . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex boronic acid derivatives.
Industrial Production Methods
Industrial production of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and catalysts is crucial for optimizing yield and purity. Additionally, continuous flow setups and metal-free photoinduced borylation methods have been explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions yield boronic esters or borates .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form reversible covalent bonds with diols makes it a valuable tool in carbohydrate chemistry and glycoscience .
Biology
In biological research, this compound is utilized for the selective recognition and binding of saccharides and other biomolecules. It is also employed in the development of sensors for detecting various analytes, including glucose and other saccharides .
Medicine
In medicine, ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The boronic acid group can interact with active site serines in enzymes, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the development of materials with specific functionalities, such as controlled release systems and responsive hydrogels .
Wirkmechanismus
The mechanism of action of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group acts as a Lewis acid, binding to diols and other Lewis bases to form boronate esters . This interaction can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simple boronic acid derivative used in organic synthesis and molecular recognition.
2-Thienylboronic acid: A boronic acid with a thiophene ring, used in the synthesis of heterocyclic compounds.
Bortezomib: A boronic acid-containing drug used in chemotherapy.
Uniqueness
®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structure, which combines a pyrrolidine ring with an acetamidoacetyl group and a boronic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
915283-78-2 |
|---|---|
Molekularformel |
C8H15BN2O4 |
Molekulargewicht |
214.03 g/mol |
IUPAC-Name |
[(2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 |
InChI-Schlüssel |
UUOZISWTWURDGU-ZETCQYMHSA-N |
Isomerische SMILES |
B([C@@H]1CCCN1C(=O)CNC(=O)C)(O)O |
Kanonische SMILES |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


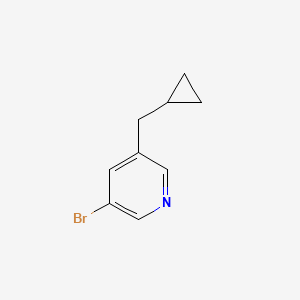
![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)




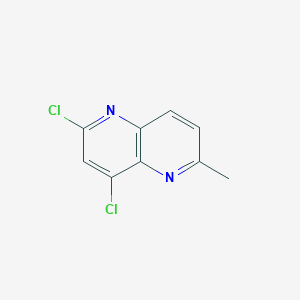
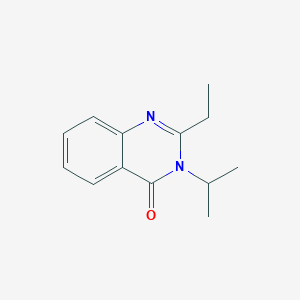
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)

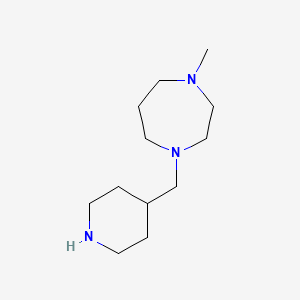

![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
